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Compound of Interest

Compound Name: 7-Hydroxy-1-tetralone

cat. No.: B1583441

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties of 7-Hydroxy-1-
tetralone (CAS No: 22009-38-7), a key intermediate in pharmaceutical and chemical synthesis.
The document covers its fundamental chemical and physical properties, detailed experimental
protocols for its synthesis, and its role as a versatile chemical scaffold.

Core Properties and Data

7-Hydroxy-1-tetralone is an aromatic ketone and a derivative of tetralone, characterized by a
hydroxyl group at the 7-position of its naphthalene ring system.[1][2] At room temperature, it
typically appears as a white to off-white crystalline solid.[1] Its structure, featuring both a
reactive hydroxyl group and a ketone, makes it a valuable building block in the synthesis of
various bioactive compounds, including central nervous system agents and dopaminergic
drugs.[1][3]

Chemical Identifiers
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Identifier Value
CAS Number 22009-38-7[4][5]
IUPAC Name 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one[4]

Molecular Formula

C10H1002[5]

Canonical SMILES

C1CC2=C(C=C(C=C2)0)C(=0)C1[1][4]

InChl

InChl=1S/C10H1002/c11-8-5-4-7-2-1-3-
10(12)9(7)6-8/h4-6,11H,1-3H2[1][4]

InChlKey

LGFSAJZSDNYVCW-UHFFFAOYSA-N[1][4]

Physical and Chemical Properties

Property Value

Molecular Weight 162.19 g/mol [5][6]

Appearance White to Gray to Brown powder/crystal[1][5]
Melting Point 164-168 °C

Boiling Point 215 °C (at 12 mmHQg)[6]

Density ~1.236 g/cm?3 (Predicted)[6]

pKa 9.44 + 0.20 (Predicted)[1]

Solubility Sparingly soluble in water[1]

LogP 1.7 (Computed)[4]

Spectral Data

Detailed experimental *H NMR, 3C NMR, and IR spectral data with specific peak assignments

for 7-Hydroxy-1-tetralone are not readily available in the searched literature. However, based

on its known structure, the following characteristic signals can be expected:

e 1H NMR:
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o Aromatic Protons (Ar-H): Signals expected in the & 6.5-8.0 ppm range. The specific
splitting pattern would correspond to the three protons on the substituted aromatic ring.

o Aliphatic Protons (-CHz-): Multiple signals for the three methylene groups (at C2, C3, and
C4) would appear in the 6 2.0-3.5 ppm range. The protons on C2, being adjacent to the
carbonyl group, would likely be the most downfield of this group.

o Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range,
typically & 4.0-7.0 ppm, and is dependent on solvent and concentration.

e 13C NMR:
o Carbonyl Carbon (C=0): A signal expected in the d 195-200 ppm range.

o Aromatic Carbons (Ar-C): Six signals would be expected in the d 110-160 ppm range. The
carbon attached to the hydroxyl group (C7) would be significantly shifted downfield.

o Aliphatic Carbons (-CHz-): Three signals for the methylene carbons are expected in the &
20-40 ppm range.

« Infrared (IR) Spectroscopy:

o O-H Stretch (Alcohol/Phenol): A strong, broad absorption band in the region of 3100-3600
cm~1 due to hydrogen bonding.[5][7]

o C=0 Stretch (Ketone): A strong, sharp absorption peak around 1680-1715 cm~*. The
conjugation with the aromatic ring would shift this to a lower wavenumber compared to a
simple aliphatic ketone.[5][8]

o C=C Stretch (Aromatic): Medium to weak absorptions around 1500-1600 cm~1.[8]
o C-O Stretch (Phenol): A sharp peak expected around 1200-1300 cm~1.[8]

o C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above
3000 cm~1, while aliphatic C-H stretches appear just below 3000 cm~1.[7]

Experimental Protocols
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The synthesis of 7-Hydroxy-1-tetralone can be achieved via multiple routes. A common and
well-documented method involves a multi-step synthesis starting from anisole, followed by
demethylation.

Synthesis of 7-Hydroxy-1-tetralone from Anisole

This protocol is adapted from a patented method and involves three main stages: Friedel-Crafts
acylation, Wolff-Kishner reduction, and a final intramolecular cyclization followed by
demethylation.

Stage 1: Preparation of 4-(4-methoxyphenyl)-4-oxobutanoic acid

Reaction Setup: To a 500ml reaction vessel, add 250ml of nitromethane and 30g of anisole.

[1]

» Addition of Lewis Acid: Cool the mixture to between 0-15°C and add 80g of anhydrous
aluminum trichloride. Maintain stirring for 2 hours at this temperature.[1]

o Acylation: Add 25g of succinic anhydride to the mixture and allow the reaction to proceed at
a temperature of 10-20°C for 12 hours.[1]

o Work-up: The reaction solution is then added to a mixture of 600ml water and 100ml of 30%
hydrochloric acid, controlling the temperature between 0-25°C. The mixture is stirred for 1
hour.[1]

« |solation: The resulting precipitate is collected via suction filtration and dried under reduced
pressure at 60°C to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid.[1]

Stage 2: Preparation of 4-(4-methoxyphenyl)butyric acid

e Reduction: The 4-(4-methoxyphenyl)-4-oxobutanoic acid intermediate is reduced to 4-(4-
methoxyphenyl)butyric acid. (Note: The specific patent describes a subsequent
cyclization/demethylation from this intermediate).[1]

Stage 3: Cyclization, Demethylation, and Purification to 7-Hydroxy-1-tetralone

o Cyclization: 20g of 4-(4-methoxyphenyl)butyric acid is added to a solution of 200ml toluene,
449 of aluminum trichloride, and 10ml of nitromethane at 60-70°C. The mixture is heated to
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reflux for 10 hours.[1]

» Quenching: The reaction solution is added to 300ml of ice water.[1]

o Extraction & Purification: The layers are separated, and the organic layer is washed with
100ml of water. The pH is adjusted to 13 with liquid caustic soda, and the layers are
separated again. The aqueous layer's pH is then adjusted to 2 with hydrochloric acid, leading

to precipitation.[1]

o Recrystallization: The crude product is filtered. Methanol (20ml) and water (30ml) are added
to the filtrate, which is then heated to reflux to dissolve the solid. The solution is cooled to
0°C to induce crystallization.[1]

e Final Product: The crystals are collected by filtration and dried to yield a white solid of 7-
hydroxy-1-tetralone with a reported purity of 99.99% by HPLC.[1]

Visualizations: Workflows and Pathways
Experimental Workflow: Synthesis of 7-Hydroxy-1-
tetralone
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Caption: Synthesis workflow for 7-Hydroxy-1-tetralone.
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Signaling Pathway: Mechanism of Action as a MAO
Inhibitor

Derivatives of 7-Hydroxy-1-tetralone have shown significant potential as Monoamine Oxidase
(MAO) inhibitors, which are crucial for treating neurological disorders like depression and
Parkinson's disease.[3] MAO enzymes are responsible for the metabolic degradation of
monoamine neurotransmitters. By inhibiting MAO, these compounds increase the
concentration and availability of neurotransmitters in the synaptic cleft.
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Caption: Inhibition of Monoamine Oxidase (MAQ) by a derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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